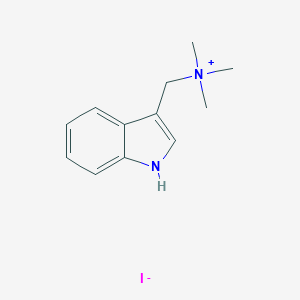
Gramine methiodide
概要
説明
Gramine, also known as N, N -dimethyl-1 H -indole-3-methylamine, is a natural alkaloid that has attracted significant attention due to its potential and diverse biological activities . It is initially isolated from Arundo donax L. and usually plays a defensive role in plants against herbivores . Gramine methiodide is a derivative of gramine .
Synthesis Analysis
The Mannich reaction is widely employed in the synthesis of gramine and its derivatives, with indole, formaldehyde, and dimethylamine used as the raw materials . In 2004, Xu et al. carried out the synthesis of gramine using acetic acid as the catalyst, with the total yield optimized to 95.6% .Molecular Structure Analysis
Gramine is an indole alkaloid . Some gramine derivatives that fused with a nitrogen heterocyclic ring were synthesized via a reaction of compounds with gramine N-oxide or gramine methyl iodide .Chemical Reactions Analysis
The Mannich reaction is widely employed in the synthesis of gramine and its derivatives . Some gramine derivatives that fused with a nitrogen heterocyclic ring were synthesized via a reaction of compounds with gramine N-oxide or gramine methyl iodide .科学的研究の応用
Methionine and Cancer Growth Control
Gramine methiodide is related to methionine, an essential amino acid with roles in metabolism such as protein synthesis and DNA methylation. Methionine restriction may be important in cancer growth control, particularly in cancers dependent on methionine for survival and proliferation. Methionine dependence in cancer may be due to defects in the methionine de novo and salvage pathways or folate metabolism, leading to an inability to regenerate methionine. Strategies like using a methionine-restricted diet have shown potential in inhibiting cancer growth and extending a healthy lifespan. Moreover, methioninase, which depletes circulating levels of methionine, in combination with chemotherapeutic regimens, is the focus of clinical studies for limiting cancer growth (Cavuoto & Fenech, 2012).
Methionine in Gastrointestinal Health
Methionine is absorbed from the diet with high efficiency and is essential for various biological functions, including protein synthesis and as a component of antioxidant systems. Its importance is mirrored in its use in animal production for health and performance enhancement. Various transport proteins are involved in methionine absorption in the gastrointestinal tract, notably in the small intestine. Inadequate basolateral efflux of methionine may lead to significant intracellular accumulation and metabolism, releasing large amounts of homocysteine into the blood, which is a risk factor for cardiovascular and neurological diseases (Mastrototaro et al., 2016).
Methionine in Plant Tolerance to Abiotic Stress
Methionine and SAM (S-adenosylmethionine), its activated form, are involved in essential metabolic pathways in plants. They participate in sulfur assimilation, the network of aspartate-derived amino acids, and the production of SAM, which enters the ethylene, nicotianamine, and polyamine biosynthetic pathways, providing the methyl group for numerous methylation reactions crucial for plant growth and development. The Met salvage cycle (Yang cycle) and the metabolism of MTA (5'-methylthioadenosine) are also pivotal for the regulation of these pathways. This cycle is crucial for sustaining multiple pathways by recycling methionine from MTA, a by-product of ethylene, nicotianamine, and polyamine biosynthesis (Sauter et al., 2013).
Methionine in Fish, Amphibians, and Aquatic Reptiles
While methionine's influence on aquatic vertebrates, especially amphibians, has been studied, the consensus is that environmentally relevant concentrations of substances related to methionine do not significantly affect reproduction or reproductive development in fish, amphibians, and reptiles. This highlights the complex interaction between methionine metabolism and environmental factors affecting aquatic life (Solomon et al., 2008).
作用機序
Safety and Hazards
将来の方向性
Research on gramine and its derivatives continues to be a topic of interest due to its potential and diverse biological activities . Future research directions can include the introduction of key pharmacophores via the design of hybrid molecules, structural optimization for defects such as poor pharmacokinetics and bioavailability, and elucidation of structure–activity relationships .
特性
IUPAC Name |
1H-indol-3-ylmethyl(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N2.HI/c1-14(2,3)9-10-8-13-12-7-5-4-6-11(10)12;/h4-8,13H,9H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGYYGWMNTXYAJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CNC2=CC=CC=C21.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202991 | |
| Record name | Gramine methiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gramine methiodide | |
CAS RN |
5457-31-8 | |
| Record name | Gramine methiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005457318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC24943 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gramine methiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-INDOLYLMETHYL)TRIMETHYLAMMONIUM IODIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GRAMINE METHIODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49388CS28A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

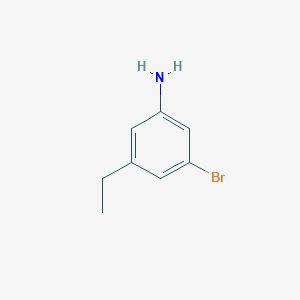
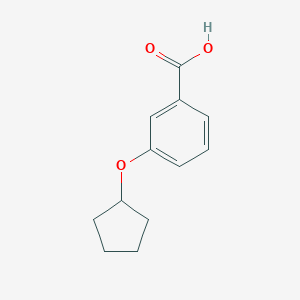
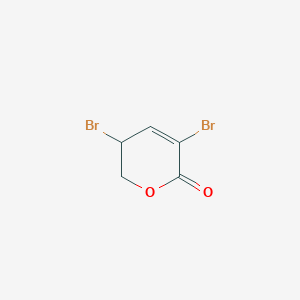
![3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B179196.png)



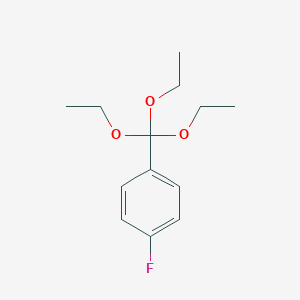


![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)
![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B179236.png)

